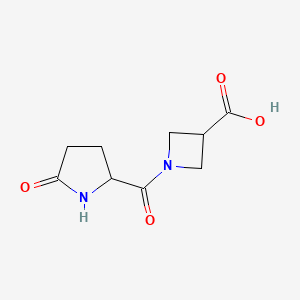

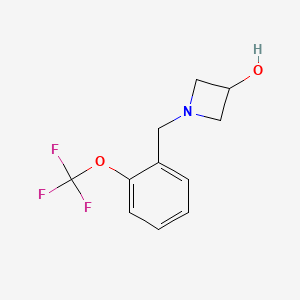

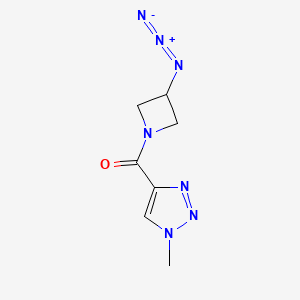

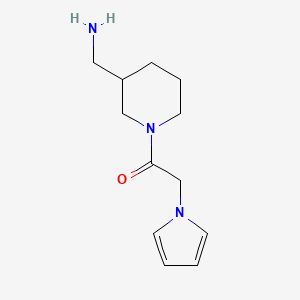

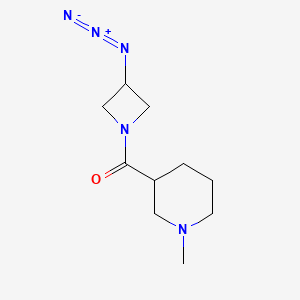

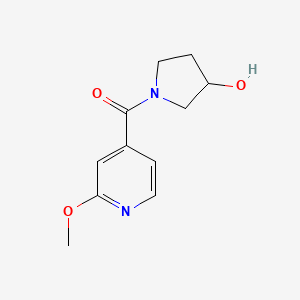

(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Descripción general

Descripción

(3-azidoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, also known as 3-azidoazetidin-1-yl-1-methyl-1H-1,2,3-triazol-4-ylmethanone or AZTM, is a novel chemical compound with a wide range of scientific applications. It is a member of the triazolopyridinone class of compounds, which are known for their high reactivity and stability. AZTM is a derivative of the well-known azetidine ring system, and is used in the synthesis of various compounds and polymers. AZTM is a valuable tool for synthetic organic chemistry, and has been used to synthesize a variety of compounds and polymers.

Aplicaciones Científicas De Investigación

Anticancer Activity

1,2,3-Triazole derivatives have been shown to possess anticancer properties against various cancer cell lines. Compounds with a triazole ring have been used in the synthesis of molecules that induce apoptosis in cancer cells, such as BT-474 breast cancer cells .

Antimicrobial and Antifungal Activity

These compounds have also demonstrated antimicrobial activity against strains like Mycobacterium tuberculosis and antifungal activity against pathogens . They can be used to synthesize molecules active against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).

Antiviral Activity

1,2,3-Triazoles have been found to exhibit antiviral activity against viruses such as influenza A and herpes simplex virus type 1 (HSV-1) .

Drug Discovery

The triazole ring is a common motif in drug discovery due to its mimicry of the peptide bond and its ability to improve pharmacokinetic properties .

Organic Synthesis and Polymer Chemistry

These derivatives are used in organic synthesis and polymer chemistry for creating diverse molecular architectures which can lead to new materials with unique properties .

Supramolecular Chemistry and Bioconjugation

In supramolecular chemistry, triazole rings facilitate the creation of complex structures through non-covalent interactions. They are also used in bioconjugation to link biomolecules for various applications .

Fluorescent Imaging and Materials Science

Triazole derivatives are utilized in fluorescent imaging due to their fluorescent properties. They also find applications in materials science for the development of new materials .

Enzyme Modification and Peptide Conjugation

These compounds are involved in enzyme modification which can alter enzyme activity or stability. Additionally, they are used in peptide conjugation to create new peptides with potential therapeutic applications .

Mecanismo De Acción

Target of Action

For example, some triazole derivatives have been found to bind to tubulin .

Mode of Action

For instance, the triazole nitrogen and the dioxyaryl substituted aryl group can form hydrogen bonding and hydrophobic interactions with amino acid residues in the target protein .

Biochemical Pathways

For example, some triazole derivatives have been found to inhibit tubulin polymerization .

Propiedades

IUPAC Name |

(3-azidoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N7O/c1-13-4-6(10-12-13)7(15)14-2-5(3-14)9-11-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLWAXQMDCXXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

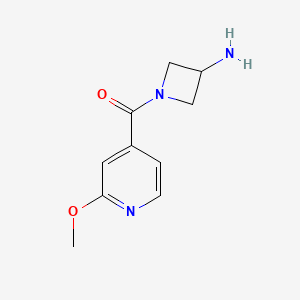

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)